molecular formula C5H14ClNO2 B592075 Pyrrolidin-3-ylmethanol hydrochloride hydrate CAS No. 1452519-32-2

Pyrrolidin-3-ylmethanol hydrochloride hydrate

Cat. No.: B592075
CAS No.: 1452519-32-2
M. Wt: 155.622
InChI Key: DTRUQHLMAAARJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.62 . It is available for purchase in quantities of 250mg .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.62 . It is stored in an inert atmosphere at room temperature . The physical form can be liquid, semi-solid, or solid .

Scientific Research Applications

Versatile Scaffold in Drug Discovery

Pyrrolidin-3-ylmethanol hydrochloride hydrate is a derivative of the pyrrolidine ring, which is widely used in medicinal chemistry for drug discovery due to its unique properties. The pyrrolidine ring is favored because of its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, a phenomenon known as "pseudorotation". The stereogenicity of the pyrrolidine ring's carbons and the spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers have used pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, to design novel biologically active compounds with target selectivity. These compounds have shown promise in various therapeutic areas, further illustrating the pyrrolidine ring's potential as a versatile scaffold in drug development (Li Petri et al., 2021).

Enhancement in Surfactant Performance

This compound, through its pyrrolidone moiety, has been implicated in enhancing the performance of surfactants. The alkylated pyrrolidones, upon reaching a certain chain length, exhibit surface-active properties and can interact synergistically with anionic surfactants. This interaction is based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion. This ion can form ion pairs with large anions, such as anionic surfactants, and is further stabilized by hydrophobic bonding between the two alkyl chains. Additionally, pyrrolidone can interact electrostatically with aromatics and hydrogen-bond to nonionics. The versatility of pyrrolidone in enhancing surfactant performance is significant, as it improves water solubility, compatibility, and solvency in various surfactant structures, while typically reducing toxicity (Login, 1995).

Hydrochloric Acid Regeneration in Hydrometallurgical Processes

The compound's potential use in the regeneration of hydrochloric acid in hydrometallurgical processes has been explored. Hydrochloric acid regeneration is crucial for the economic and environmental sustainability of chloride process flowsheets. Pyrohydrolysis has traditionally been used for this purpose, but it is often uneconomical due to high thermal requirements. The search for more efficient and environmentally sound methods to recycle hydrochloric acid is ongoing, and this compound, through its derivatives, might play a role in enhancing these processes (McKinley & Ghahreman, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

pyrrolidin-3-ylmethanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRUQHLMAAARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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